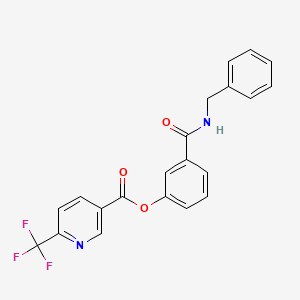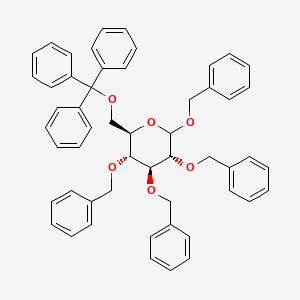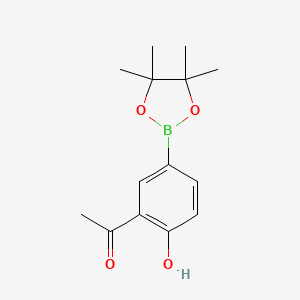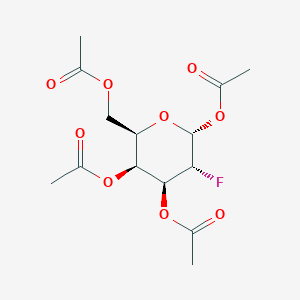
-N,N,N'N',tetraacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
-N,N,N’N’,tetraacetic acid is a versatile organic compound widely used in various scientific and industrial applications. It is known for its ability to chelate metal ions, making it valuable in fields such as chemistry, biology, and medicine. The compound’s structure consists of four acetic acid groups attached to a central nitrogen atom, forming a complex that can effectively bind to metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of -N,N,N’N’,tetraacetic acid typically involves the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction proceeds through multiple steps, including the formation of intermediate compounds, which are then converted to the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of -N,N,N’N’,tetraacetic acid involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the desired quality.
化学反应分析
Types of Reactions
-N,N,N’N’,tetraacetic acid undergoes various chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions, which is its primary function in many applications.
Substitution: It can participate in substitution reactions where one or more of its acetic acid groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, -N,N,N’N’,tetraacetic acid can hydrolyze to form simpler compounds.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents. The reaction typically occurs in aqueous solutions at neutral or slightly alkaline pH.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often requiring catalysts or specific solvents.
Hydrolysis: Acidic or basic conditions, along with heat, are used to facilitate hydrolysis reactions.
Major Products Formed
Chelation: The primary products are metal-chelate complexes.
Substitution: Substituted derivatives of -N,N,N’N’,tetraacetic acid.
Hydrolysis: Simpler carboxylic acids and amines.
科学研究应用
-N,N,N’N’,tetraacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in analytical and synthetic chemistry.
Biology: Employed in biochemical assays to control metal ion concentrations and prevent metal-catalyzed reactions.
Medicine: Utilized in medical diagnostics and treatments, such as in chelation therapy for heavy metal poisoning.
Industry: Applied in water treatment, agriculture, and manufacturing processes to control metal ion levels and improve product quality.
作用机制
The primary mechanism of action of -N,N,N’N’,tetraacetic acid involves its ability to chelate metal ions. The compound’s nitrogen and oxygen atoms form coordinate bonds with metal ions, creating stable complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to the formation of metal-ligand complexes.
相似化合物的比较
-N,N,N’N’,tetraacetic acid is unique in its ability to form stable chelates with a wide range of metal ions. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but different structural features.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with additional nitrogen atoms, providing enhanced chelation capabilities.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer acetic acid groups, offering different chelation properties.
Compared to these compounds, -N,N,N’N’,tetraacetic acid offers a balance of stability and versatility, making it suitable for a wide range of applications.
属性
分子式 |
C14H22N2O8 |
|---|---|
分子量 |
346.33 g/mol |
IUPAC 名称 |
2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-/m0/s1 |
InChI 键 |
FCKYPQBAHLOOJQ-UWVGGRQHSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
规范 SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)



![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)


![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)

